molecular formula C13H16N2O2 B3241477 (1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 146655-41-6

(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B3241477
CAS No.: 146655-41-6
M. Wt: 232.28
InChI Key: UABVNKBYOZUUCV-FOSCPWQOSA-N
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Description

(1R,5S,6s)-Benzyl 6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1454648-83-9) is a high-value chiral amine derivative with a molecular formula of C13H17ClN2O2 and a molecular weight of 268.74 g/mol . This compound features a rigid, sterically constrained 3-azabicyclo[3.1.0]hexane scaffold, which serves as a versatile and critical building block in organic synthesis and pharmaceutical research . Its primary research value lies in its application as a precursor for peptidomimetics and other bioactive molecules, where the benzyl carbamate (Cbz) protecting group can be selectively removed under mild, hydrogenolytic conditions, unlike the acidic deprotection required for tert-butyl carbamate (Boc) analogs . The stereochemical configuration (1R,5S,6s) is essential for its reactivity and for ensuring precise interactions with biological targets. Preclinical research indicates that this bicyclic scaffold and its analogs have potential biological activities, including acting as an inhibitor of GABA aminotransferase (GABA-AT), which may lead to increased levels of the neurotransmitter GABA . This mechanism suggests potential research applications in neuroscience . Furthermore, studies on similar structures have highlighted potential neuroprotective effects against oxidative stress and possible antimicrobial properties, positioning this compound as a valuable scaffold in drug discovery efforts for various therapeutic areas . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (MSDS) before handling.

Properties

IUPAC Name

benzyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-12-10-6-15(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8,14H2/t10-,11+,12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABVNKBYOZUUCV-FOSCPWQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CN1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the use of starting materials such as benzyl chloride and amino acids. The reaction conditions typically involve the use of strong bases and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

The compound has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Stereochemical Variations

The 3-azabicyclo[3.1.0]hexane scaffold is shared among analogs, but stereochemistry and substituents dictate functional differences:

  • Stereochemistry : The (1R,5S,6s) configuration in the target compound contrasts with derivatives like (1R,5S,6r)-tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 419572-19-3), where the 6-position substituent orientation ("r" vs. "s") alters molecular interactions .
  • Benzyl vs. tert-Butyl Esters: Replacement of the benzyl group with tert-butyl (e.g., tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, CAS: 273206-92-1) reduces molecular weight (198.27 g/mol) and increases lipophilicity due to the bulky tert-butyl group .

Functional Group Modifications

Table 1: Key Substituent Comparisons
Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound Amino (-NH₂) C₁₃H₁₆N₂O₂ 232.28 Chiral intermediate
rel-Benzyl (1R,5S,6r)-6-(hydroxymethyl) analog Hydroxymethyl (-CH₂OH) C₁₄H₁₇NO₃ 247.29 Synthetic intermediate
Benzyl rel-(1R,5S,6s)-6-hydroxy analog Hydroxyl (-OH) C₁₃H₁₅NO₃ 233.26 Lab-scale research
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine Free amine (no ester) C₁₂H₁₆N₂ 188.27 Pharmacological studies
  • Amino vs. Hydroxyl/Hydroxymethyl: The amino group in the target compound enables nucleophilic reactions (e.g., amidation), while hydroxyl derivatives are more polar, influencing solubility and metabolic stability .
  • Ester vs. Free Amine : Removal of the benzyl ester (as in 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine , CAS: 155748-81-5) increases basicity, making it suitable for salt formation or direct receptor binding .

Physicochemical Properties

  • Solubility : The benzyl ester increases lipophilicity (logP ~2.5 estimated) compared to tert-butyl derivatives (logP ~1.8), affecting membrane permeability .
  • Stability: Benzyl esters are stable under acidic conditions but sensitive to hydrogenolysis, whereas tert-butyl esters require strong acids (e.g., TFA) for cleavage .

Biological Activity

(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest due to its structural features and potential biological activities. This bicyclic structure is associated with various pharmacological properties, particularly in the context of opioid receptor modulation and neuropharmacology.

  • Chemical Formula : C13H17N2O2
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 105479-05-8

The compound acts primarily as a mu-opioid receptor antagonist , which is crucial in pain management and addiction therapies. Studies have shown that derivatives of the azabicyclo[3.1.0]hexane framework can influence opioid receptor activity, potentially leading to novel analgesic agents with reduced side effects compared to traditional opioids.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Opioid Receptor Binding : The compound has been shown to bind selectively to mu-opioid receptors, demonstrating potential as an analgesic agent.
  • Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
  • Antinociceptive Properties : Animal models indicate significant antinociceptive effects, suggesting its utility in pain relief without the addictive properties typical of many opioids.

Study 1: Opioid Receptor Interaction

A study published in Organic & Biomolecular Chemistry demonstrated the synthesis of various azabicyclo[3.1.0]hexane derivatives and their interaction with opioid receptors. The findings highlighted that this compound exhibited a binding affinity comparable to established mu-opioid agonists but with distinct pharmacological profiles .

Study 2: Antinociceptive Activity

In a controlled animal study, the compound was administered to assess its antinociceptive effects using the hot plate test and formalin test models. Results indicated that the compound significantly reduced pain response compared to controls, suggesting its potential as a non-addictive pain management option .

Study 3: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound demonstrated protective effects against cell death and improved cell viability in vitro .

Data Summary Table

Parameter Value
Chemical FormulaC13H17N2O2
Molecular Weight232.28 g/mol
CAS Number105479-05-8
Mu-opioid Receptor BindingHigh affinity
Antinociceptive ActivitySignificant in animal models
Neuroprotective EffectsProtective against oxidative stress

Q & A

Q. Basic

  • Reaction conditions : Use low-temperature (0°C) addition of reagents, as demonstrated in the coupling of 4-methoxybenzoyl chloride with the bicyclic amine precursor to minimize side reactions .
  • Solvent selection : Dichloromethane (DCM) is preferred for its ability to stabilize intermediates and facilitate phase separation during workup .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/petroleum ether or ethanol/ethyl acetate mixtures is effective for isolating the product .

How can researchers optimize stereochemical purity during synthesis, particularly for the (1R,5S,6s) configuration?

Q. Advanced

  • Chiral resolution : Employ chiral column chromatography or diastereomeric salt formation using resolving agents like tartaric acid derivatives .
  • Stereoselective synthesis : Leverage asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during cyclopropane ring formation to bias the desired stereochemistry .
  • Analytical validation : Confirm stereopurity via X-ray crystallography (e.g., as in compound 5d, triclinic crystal system) or chiral HPLC .

What analytical techniques are critical for characterizing this compound and its derivatives?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify regiochemistry and functional group integrity (e.g., benzyl ester peaks at δ ~5.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% threshold for pharmacological studies) .
  • Mass spectrometry (MS) : ESI+ or MALDI-TOF to confirm molecular weight and detect impurities .

How can researchers evaluate the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics with immobilized targets (e.g., histone deacetylases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes, guided by crystallographic data (e.g., PDB ligand YHI’s interactions) .

How should discrepancies in reaction yields or biological activity data between studies be addressed?

Q. Advanced

  • Controlled replication : Standardize reaction conditions (solvent purity, catalyst batch) to isolate variables . Example: Yields for similar compounds vary from 70% to 89% depending on DMF vs. DCM solvent systems .
  • Meta-analysis : Compare datasets across peer-reviewed studies (e.g., PubChem, WHO reports) to identify trends in substituent effects or stereochemical biases .
  • Statistical validation : Apply ANOVA or Bayesian modeling to assess significance of observed differences .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye irritation, as structurally related azabicycles are known irritants .
  • Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., DCM, DMSO) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal per institutional guidelines .

How can researchers design analogs of this compound to explore structure-activity relationships (SAR)?

Q. Advanced

  • Scaffold diversification : Replace the benzyl group with substituted aryl or heteroaryl moieties to modulate lipophilicity (e.g., trifluoromethyl groups in compound 29) .
  • Functional group modification : Introduce bioisosteres (e.g., cyclopropylamide in ) to enhance metabolic stability .
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to align analogs with triple reuptake inhibitor pharmacophores (e.g., spatial placement of amine and carboxylate groups) .

What in vivo models are appropriate for assessing the therapeutic potential of this compound?

Q. Advanced

  • Rodent pharmacokinetics : Measure oral bioavailability (>30% target) and brain penetration (B/B ratio >4) using LC-MS/MS quantification .
  • Disease models : Test efficacy in neuroinflammation or cancer models (e.g., xenografts for histone deacetylase inhibitors) .
  • Microdialysis : Monitor neurotransmitter levels (e.g., serotonin, dopamine) in rat brains to confirm target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

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